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molecular formula C9H6O3 B8565081 6-Hydroxyisochromen-1-one

6-Hydroxyisochromen-1-one

Cat. No. B8565081
M. Wt: 162.14 g/mol
InChI Key: BVBAVYGOXUZJJD-UHFFFAOYSA-N
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Patent
US08609731B2

Procedure details

To a solution of 6-methoxyisochromen-1-one (9.3 g) in dichloromethane (300 ml) was added, at 0° C., a solution of boron tribromide (1 M in dichloromethane, 130 ml), and the mixture was stirred at room temperature for 16 hours. After sodium carbonate solution had been added, the mixture was washed with ethyl acetate. The aqueous phase was acidified with 2 N HCl and extracted with ethyl acetate. The organic phases were dried over magnesium sulfate and concentrated. The residue was chromatographed on silica gel. The product was thus obtained with the molecular weight of 162.15 (C9H6O3); MS (ESI): 163 (M+H+).
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=[O:13])[O:8][CH:7]=[CH:6]2.B(Br)(Br)Br.C(=O)([O-])[O-].[Na+].[Na+]>ClCCl>[OH:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=[O:13])[O:8][CH:7]=[CH:6]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
9.3 g
Type
reactant
Smiles
COC=1C=C2C=COC(C2=CC1)=O
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
130 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture was washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phases were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel
CUSTOM
Type
CUSTOM
Details
The product was thus obtained with the molecular weight of 162.15 (C9H6O3)

Outcomes

Product
Name
Type
Smiles
OC=1C=C2C=COC(C2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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